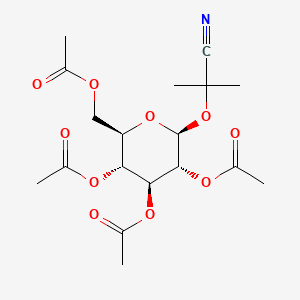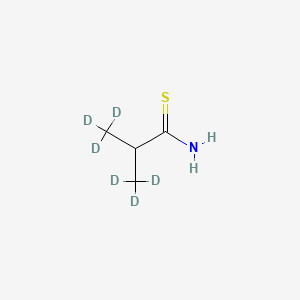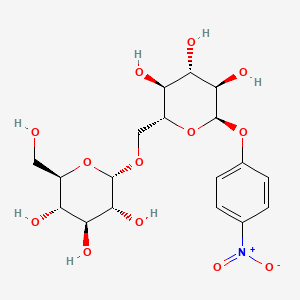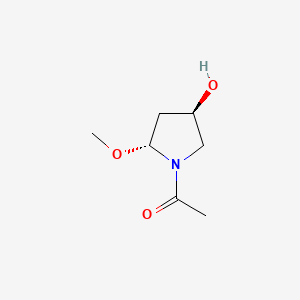![molecular formula C24H17NO3 B562196 7-Aminosuccinylbenzo[a]pyrene CAS No. 1076198-86-1](/img/structure/B562196.png)
7-Aminosuccinylbenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminosuccinylbenzo[a]pyrene is a chemical compound with the molecular formula C24H17NO3 and a molecular weight of 367.40 . It is used for proteomics research .
Synthesis Analysis
The synthesis of substituted pyrenes, such as this compound, involves indirect methods . These methods include the reduction, dehydration, and dehydrogenation of new rings to obtain benzo[a]pyrene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[a]pyrene core with an aminosuccinyl group attached . The benzo[a]pyrene core is a polycyclic aromatic hydrocarbon formed by a benzene ring fused to pyrene .Chemical Reactions Analysis
Benzo[a]pyrene, a related compound, can undergo various chemical reactions. For example, it can be oxidized by cytochrome P450 1A1 to form a variety of products, including (+)benzo[a]pyrene-7,8-epoxide . This product can be metabolized by epoxide hydrolase, opening up the epoxide ring .Physical and Chemical Properties Analysis
This compound is a solid compound that is soluble in DMSO and THF . It has a melting point of 206-208°C (lit.) .Aplicaciones Científicas De Investigación
Pyrazoline Derivatives: Therapeutic and Pharmaceutical Applications
Pyrazolines, characterized by their nitrogen-containing heterocyclic structure, exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. These compounds are of significant interest due to their diverse biological properties and potential in therapeutic applications. Research into pyrazoline derivatives has shown their utility in various pharmaceutical contexts, underscoring the importance of heterocyclic compounds in drug development and environmental health studies.
- Biological Activities : Pyrazoline derivatives have demonstrated significant biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and various other pharmacological effects. Their versatility in medicinal chemistry highlights the potential for developing new therapeutic agents based on these compounds (Shaaban et al., 2012).
Pyrethroid Residues: Environmental Impact and Health Risks
Pyrethroids, synthetic organic insecticides, illustrate the environmental persistence and health risks associated with chemical residues. Studies on pyrethroid residues across various media underscore the need for monitoring and understanding the fate of chemical compounds in the environment and their potential impacts on human health.
- Environmental and Health Risks : Pyrethroids have been widely detected in different environments, posing substantial health risks through accumulation in food chains. The presence of pyrethroid residues in soils, water, sediments, and organisms emphasizes the importance of assessing the environmental and health impacts of chemical use (Tang et al., 2018).
Mecanismo De Acción
Target of Action
7-Aminosuccinylbenzo[a]pyrene is a derivative of Benzo[a]pyrene (BaP), a prototypical polycyclic aromatic hydrocarbon (PAH). BaP’s primary targets include key enzymes in steroidogenesis, such as Aromatase (CYP19), which is responsible for the conversion of androgens to estrogens . This enzyme plays a crucial role in maintaining steroid homeostasis .
Mode of Action
The interaction of BaP with its targets leads to significant changes. For instance, it has been hypothesized that some adverse outcomes of early developmental exposure to BaP result from reduced Cyp19a1b activity . This suggests that this compound may interact with its targets in a similar manner, leading to changes in enzyme activity and subsequent effects on steroid homeostasis.
Biochemical Pathways
BaP influences various biochemical pathways. It has been shown to regulate lipid metabolism via the aryl hydrocarbon receptor (AhR) pathway . AhR participates in regulating lipogenesis and lipolysis . BaP also undergoes biotransformation through specific biochemical pathways, each producing specific metabolites . The interaction of these metabolites with DNA leads to the formation of lesions or adducts .
Pharmacokinetics
BaP is metabolized by cytochrome P450 (CYP P450) to a carcinogenic metabolite, which forms DNA adducts . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of BaP’s action are diverse. It has been shown to influence DNA methylation, causing either hypomethylation or hypermethylation depending on its concentrations, as well as the type of cell, tissue, and organism . BaP also damages DNA by forming adducts . These changes, along with the activation of the aryl hydrocarbon receptor (AHR), induce complex transcriptional responses in cells .
Action Environment
BaP is a ubiquitous environmental carcinogenic agent found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . Environmental factors, such as the presence of these contaminants, can influence the action, efficacy, and stability of this compound.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that its parent compound, benzo[a]pyrene, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzo[a]pyrene, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzo[a]pyrene, a related compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on benzo[a]pyrene have shown that its metabolic effects can vary with different dosages and over time .
Dosage Effects in Animal Models
Studies on benzo[a]pyrene have shown that its effects can vary with different dosages .
Metabolic Pathways
Benzo[a]pyrene, a related compound, has been shown to influence amino acid, carbohydrate, and lipid metabolism pathways, as well as the nucleotide metabolism pathway .
Transport and Distribution
Studies on benzo[a]pyrene have shown that it can be transported across the Pacific Ocean, suggesting that it may also be transported and distributed within biological systems .
Subcellular Localization
Benzo[a]pyrene, a related compound, has been shown to localize with a fluorescent cholesterol analog, suggesting that it may also localize in specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
4-(benzo[a]pyren-7-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c26-21(11-12-22(27)28)25-20-6-2-5-17-18-10-9-15-4-1-3-14-7-8-16(13-19(17)20)24(18)23(14)15/h1-10,13H,11-12H2,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMUODXDXXPYJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5NC(=O)CCC(=O)O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652438 |
Source


|
| Record name | 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-86-1 |
Source


|
| Record name | 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)
![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic A](/img/structure/B562122.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)



![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

